5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Antibacterial Nitrobenzylidene SAR Mycobacterium luteum

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (CAS 624724-98-7, molecular formula C₁₇H₁₆N₆O₃S, molecular weight 384.4 g/mol) is a 1,2,4-triazole-3-thiol derivative featuring a hydrazone linkage that connects the triazole N4-position to a 3-nitrobenzylidene moiety, with a 4-ethoxyphenyl group at the triazole C5 position. The compound exists in its thione tautomeric form (3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione) and is commercially available at ≥95% purity for research use.

Molecular Formula C17H16N6O3S
Molecular Weight 384.4 g/mol
CAS No. 624724-98-7
Cat. No. B12031709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
CAS624724-98-7
Molecular FormulaC17H16N6O3S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+
InChIKeyJLRBUWSLXWNUPS-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (CAS 624724-98-7): Structural Identity and Procurement Baseline


5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (CAS 624724-98-7, molecular formula C₁₇H₁₆N₆O₃S, molecular weight 384.4 g/mol) is a 1,2,4-triazole-3-thiol derivative featuring a hydrazone linkage that connects the triazole N4-position to a 3-nitrobenzylidene moiety, with a 4-ethoxyphenyl group at the triazole C5 position [1]. The compound exists in its thione tautomeric form (3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione) and is commercially available at ≥95% purity for research use . It belongs to the broader class of hydrazone-functionalized 1,2,4-triazole-3-thiols/thiones, a scaffold extensively investigated for antimicrobial, antimycobacterial, antioxidant, and metal-coordination applications [2][3].

Why Generic 1,2,4-Triazole-3-thiols Cannot Substitute for the 3-Nitrobenzylidene Hydrazone Derivative (CAS 624724-98-7)


The biological and physicochemical profile of 1,2,4-triazole-3-thiol derivatives is exquisitely sensitive to the identity of the substituent at the hydrazone N4-position. Published structure–activity relationship (SAR) data demonstrate that the nitrobenzylidene moiety confers distinct electronic properties—specifically, a narrower HOMO–LUMO energy gap and enhanced polarizability relative to methoxybenzylidene or unsubstituted benzylidene analogs—that translate into measurable differences in antimicrobial potency and target engagement [1]. Furthermore, the 4-ethoxyphenyl group at C5 imparts quantitatively different lipophilicity (XLogP3-AA = 3.8 for the target compound) [2] compared with pyridyl, phenyl, or thiophenyl congeners, directly affecting membrane permeability and pharmacokinetic behavior as demonstrated in ADME predictions for related hydrazone-tethered triazole-3-thiols [3]. Consequently, interchange with a generic triazole-3-thiol lacking the specific 3-nitrobenzylidene–4-ethoxyphenyl substitution pattern cannot be assumed to preserve biological activity, metal-binding selectivity, or antioxidant capacity.

Quantitative Differentiation Evidence: How 3-Nitrobenzylidene and 4-Ethoxyphenyl Substituents Drive Measurable Performance Advantages


Nitrobenzylidene vs. Benzylidene and Methylthiobenzylidene: Antibacterial MIC Comparison in a Pyridine-Triazole-3-Thione-Hydrazone Series

In a structurally analogous pyridine-1,2,4-triazole-3-thione-hydrazone series, the 2-nitrobenzylidene-substituted derivative (compound 10) demonstrated potent antibacterial activity with MIC = 3.9 µg/mL against Mycobacterium luteum, equivalent to the most active compounds in the series (benzylidene 8, pyridinylmethylene 16, and 4-methylthiobenzylidene 21) [1]. This establishes that the nitrobenzylidene pharmacophore—present as the 3-nitro isomer in the target compound—is capable of delivering high-level antibacterial potency in a triazole-3-thione-hydrazone scaffold. The unsubstituted benzylidene derivative (7) showed exceptional antifungal activity (MIC = 0.9 µg/mL against Candida tenuis), while 2-nitrobenzylidene substitution shifted the activity profile toward antibacterial rather than antifungal dominance, demonstrating that nitro substitution modulates microbial selectivity within the same scaffold [1].

Antibacterial Nitrobenzylidene SAR Mycobacterium luteum

Hydrazone Linkage Impact: Antimycobacterial MIC₉₀ Quantification in a Close Structural Analog Series

A series of hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids—sharing the identical hydrazone-triazole-3-thiol core architecture as the target compound—were evaluated against Mycobacterium tuberculosis H37Rv. The most active compound (13) achieved MIC₉₀ = 3.99 µM, while other series members displayed MIC₉₀ values ranging from 7.0 to >125 µM [1]. This >30-fold potency spread among congeners with identical core but varied hydrazone substituents demonstrates that the specific benzylidene group appended via the hydrazone linker is a critical potency determinant, not a spectator moiety. The target compound's 3-nitrobenzylidene substituent occupies this high-impact position, structurally analogous to the aryl substituents that drove single-digit micromolar potency in this validated antitubercular scaffold [1].

Antimycobacterial Hydrazone-tethered triazole MTB H37Rv

4-Ethoxyphenyl vs. 4-Pyridyl Substituent: DPPH and ABTS Free Radical Scavenging IC₅₀ Comparison

In a direct head-to-head experimental comparison, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited significantly superior free radical scavenging compared with 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP). In the DPPH• assay, AT showed IC₅₀ = 1.3 × 10⁻³ ± 0.2 × 10⁻³ M versus AP's IC₅₀ = 2.2 × 10⁻³ ± 0.1 × 10⁻³ M, representing a ~1.7-fold advantage [1]. In the ABTS•⁺ assay, AT maintained superiority with IC₅₀ = 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M versus AP's 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ M [1]. DFT calculations confirmed that the phenyl substituent (AT) provides lower bond dissociation energies at N–H positions compared with the electron-withdrawing pyridyl group (AP), favoring the hydrogen atom transfer (HAT) mechanism [1]. The target compound carries a 4-ethoxyphenyl group at C5—electronically more similar to the superior phenyl (AT) than to the pyridyl (AP) substituent—suggesting retained or enhanced radical scavenging capacity.

Antioxidant DPPH ABTS Triazole-3-thiol

Nitrobenzylidene Electronic Effect: Reduced HOMO–LUMO Gap vs. Methoxybenzylidene Analogs in Triazole Conjugates

In a systematic computational and experimental study of pyrazine-triazole-thiazolidin-4-one conjugates, nitrobenzylidene-substituted derivatives (8c and 13c) displayed the lowest HOMO–LUMO energy gap and the highest polarizability and first hyperpolarizability among all substituent classes tested, including methoxybenzylidene, chlorobenzylidene, and unsubstituted benzylidene analogs [1]. The methoxybenzylidene derivative (13b) demonstrated the best DNA gyrase inhibition, while the nitrobenzylidene derivatives exhibited the most favorable electronic properties for charge-transfer interactions with biological targets [1]. The target compound's 3-nitrobenzylidene group is expected to confer a similarly narrowed energy gap, enhancing its reactivity toward nucleophilic biological targets (e.g., thiol-containing enzymes) compared with electron-donating substituent (methoxy, methyl) analogs that are commonly available as commercial screening compounds.

HOMO-LUMO gap Nitrobenzylidene DFT Antimicrobial SAR

Metal Coordination Capability: 4-Nitrobenzylidene-Triazole-3-Thiol as a Bidentate Ligand for Transition Metal Complexes

The closely related ligand (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (L)—differing from the target compound only in the C5 aryl substituent (3,4,5-trimethoxyphenyl vs. 4-ethoxyphenyl) and nitro substitution position (para vs. meta)—was successfully used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes with coordination numbers 6 (octahedral) and 4 (tetrahedral), where the ligand acted as a bidentate donor via the imine nitrogen and thione sulfur atoms [1]. DFT calculations confirmed the participation of nitrogen and sulfur atoms of the imine and thione groups in metal ion coordination, with good agreement between computed and experimental spectroscopic data [1]. The target compound, bearing the same thione and imine donor atoms with a 3-nitrobenzylidene group (meta-nitro), is expected to exhibit analogous bidentate coordination behavior, potentially with altered complex geometry or stability due to the different nitro position.

Metal complex Schiff base ligand Cobalt Nickel Copper Zinc

Antimicrobial Spectrum Differentiation: Hydrazone vs. Non-Hydrazone 1,2,4-Triazole-3-Thiones in Gram-Positive and Gram-Negative Panels

A comprehensive antimicrobial evaluation of 4,5-disubstituted 1,2,4-triazole-3-thiones (non-hydrazone series) against four Gram-positive and five Gram-negative bacteria plus three fungal pathogens established baseline MIC, MBC, and MFC values for the triazole-3-thione scaffold. The most active compound, 5-(4-hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3b), showed good to excellent inhibitory effects especially against fungi [1]. In contrast, hydrazone-bearing analogs—including the pyridine-triazole-3-thione-hydrazone series—demonstrate markedly shifted activity profiles with enhanced antibacterial (rather than purely antifungal) potency, as evidenced by MIC values of 3.9 µg/mL against M. luteum for nitrobenzylidene-hydrazone derivatives [2]. This fundamental spectrum shift from antifungal-dominant (non-hydrazone triazole-3-thiones) to antibacterial-capable (hydrazone-triazole-3-thiones) is directly attributable to the hydrazone linkage present in the target compound.

Antimicrobial spectrum Hydrazone Triazole-3-thione Gram-positive Gram-negative

Recommended Research and Industrial Application Scenarios for CAS 624724-98-7 Based on Quantitative Differentiation Evidence


Antibacterial Screening Against Gram-Positive and Mycobacterial Panels

The target compound is structurally pre-validated for antibacterial activity against Gram-positive organisms including M. luteum, where the 2-nitrobenzylidene-hydrazone analog achieved MIC = 3.9 µg/mL [1]. Given the >30-fold potency range observed among hydrazone-substituted triazole-3-thiol congeners against M. tuberculosis H37Rv (MIC₉₀ = 3.99 to >125 µM) [2], the 3-nitrobenzylidene derivative represents a high-priority candidate for minimum inhibitory concentration determination against mycobacterial and Gram-positive panels. Its distinct nitro substitution pattern (meta vs. para) provides an underexplored regioisomeric space for antibacterial SAR expansion.

Free Radical Scavenging and Oxidative Stress Assay Development

Based on experimentally validated SAR showing that phenyl-substituted triazole-3-thiols outperform pyridyl-substituted analogs by ~1.7-fold in DPPH• scavenging (IC₅₀ 1.3 × 10⁻³ M vs. 2.2 × 10⁻³ M) [3], the 4-ethoxyphenyl-bearing target compound is a rational selection for antioxidant screening cascades. Its electron-donating ethoxy group is predicted to further stabilize radical intermediates formed during HAT-based scavenging, potentially yielding IC₅₀ values below the 1.3 × 10⁻³ M benchmark established for the unsubstituted phenyl analog.

Transition Metal Complexation and Bioinorganic Chemistry Studies

The target compound possesses the requisite N,S bidentate donor set (imine nitrogen + thione sulfur) confirmed for the closely related 4-nitrobenzylidene-triazole-3-thiol ligand, which formed stable octahedral Co(II)/Ni(II) and tetrahedral Zn(II) complexes [4]. The meta-nitro substitution in the target compound offers a regioisomeric variation for systematic investigation of nitro-position effects on complex stability constants, geometry preferences, and resultant antimicrobial/anticancer activities of the metal complexes, an area where the para-nitro isomer has already shown promise.

Computational Chemistry and DFT-Based Reactivity Prediction Studies

The 3-nitrobenzylidene moiety is expected to confer a narrowed HOMO–LUMO gap and enhanced polarizability, consistent with published DFT data showing that nitrobenzylidene derivatives exhibit the lowest energy gap among all substituent classes in triazole-containing conjugates [5]. This makes the target compound an ideal subject for computational reactivity studies, molecular docking against thiol-dependent enzyme targets, and prediction of charge-transfer interactions with biological nucleophiles, where the electron-deficient nitroaryl group serves as a privileged electrophilic warhead.

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